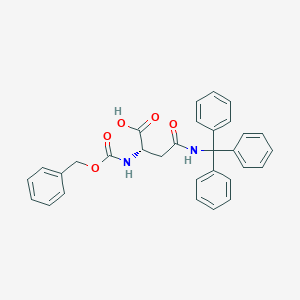

Z-Asn(trt)-OH

Overview

Description

Z-Asn(trt)-OH, also known as N2-((benzyloxy)carbonyl)-N2-trityl-L-asparagine, is a chemical compound with the CAS number 132388-57-9 . It has a molecular weight of 508.57 .

Molecular Structure Analysis

The molecular structure of Z-Asn(trt)-OH is represented by the InChI code1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 . The molecular formula is C31H28N2O5 . Physical And Chemical Properties Analysis

Z-Asn(trt)-OH has a density of 1.3±0.1 g/cm3 and a boiling point of 776.0±60.0 °C at 760 mmHg . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Biochemistry: Copper Transporter Activity

Z-Asn(trt)-OH is studied for its role in the activity of copper transporters, particularly in the context of CTR1, a high-affinity copper importer . The compound’s affinity for copper ions can be leveraged to understand and modulate copper homeostasis in biological systems, which is vital for various enzymatic processes including mitochondrial respiration and detoxification of radicals.

Pharmacology: Drug Development

In pharmacology, Z-Asn(trt)-OH derivatives are used as building blocks for the synthesis of potential drug candidates . Their role in the development of inhibitors and substrates is crucial, as they can be modified to interact with specific enzymes or receptors, leading to new treatments for diseases.

Materials Science: Polymer Synthesis

The compound finds applications in materials science, where it is used in the synthesis of novel polymers . Its structural properties allow for the creation of materials with specific characteristics, such as increased durability or biocompatibility, which are essential for medical devices and other applications.

Environmental Science: Metal Ion Binding

Z-Asn(trt)-OH’s metal-binding properties are of interest in environmental science . It can be used to study the bioaccumulation of metals in organisms or to develop methods for the removal of toxic metals from water sources, contributing to environmental remediation efforts.

Analytical Chemistry: Proteomics

In analytical chemistry, Z-Asn(trt)-OH is utilized in proteomics for the identification of protein adducts . Its ability to bind to amino acid residues is exploited in mass spectrometry to detect modifications in proteins, which is fundamental in understanding disease mechanisms and the effects of xenobiotics on the proteome.

Medicinal Chemistry: Synthesis of Peptide-Based Drugs

Medicinal chemistry employs Z-Asn(trt)-OH in the synthesis of peptide-based therapeutics . Its role in the formation of peptide bonds is instrumental in creating drugs that mimic natural peptides, which can be used to target a wide range of diseases with high specificity.

Safety and Hazards

Mechanism of Action

Target of Action

Z-Asn(trt)-OH, also known as N-α-Z-L-Asparagine, is primarily used in the synthesis of peptides . It’s a building block in the creation of larger peptide chains, and its primary targets are the peptide bonds that it helps form.

Mode of Action

Z-Asn(trt)-OH interacts with its targets through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. In the case of Z-Asn(trt)-OH, it’s used to elongate peptide chains, such as in the synthesis of bovine pancreatic ribonuclease A .

Biochemical Pathways

Z-Asn(trt)-OH is involved in the biochemical pathway of protein synthesis. It’s used to build peptide chains, which are then folded into proteins. The proteins can then go on to perform a variety of functions in the body, from catalyzing reactions as enzymes, to providing structure as part of the cytoskeleton .

Pharmacokinetics

It would be metabolized by various enzymes, and any waste products would be excreted via the kidneys .

Result of Action

The result of Z-Asn(trt)-OH’s action is the formation of peptide bonds, leading to the creation of peptide chains. These chains can then be folded into functional proteins, which are crucial for nearly every biological process in the body .

Action Environment

The action of Z-Asn(trt)-OH is influenced by various environmental factors. For example, the pH of the environment can affect the rate of peptide bond formation. Additionally, the presence of other molecules can either inhibit or promote the action of Z-Asn(trt)-OH .

properties

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKISSJULIGI-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568889 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asn(trt)-OH | |

CAS RN |

132388-57-9 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

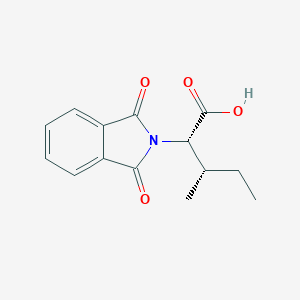

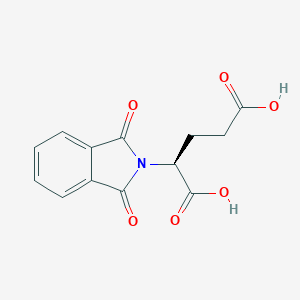

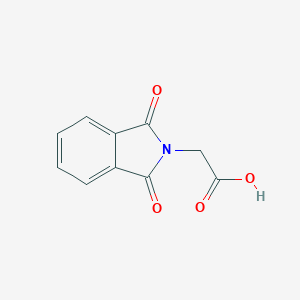

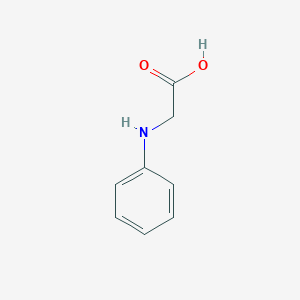

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

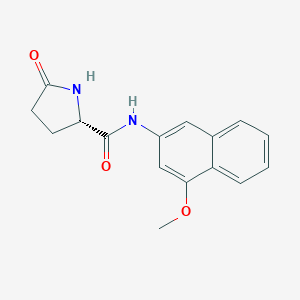

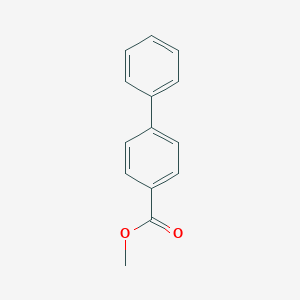

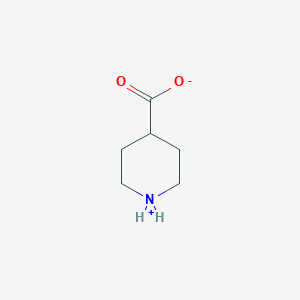

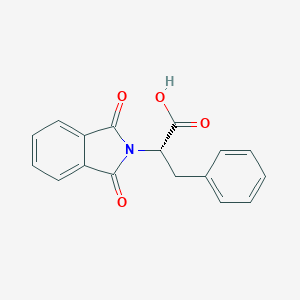

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)